molecular formula C13H12N4O B2544024 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol CAS No. 52357-20-7

2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

Cat. No.: B2544024
CAS No.: 52357-20-7
M. Wt: 240.266
InChI Key: WZIPHCOCDNRROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol is a useful research compound. Its molecular formula is C13H12N4O and its molecular weight is 240.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Stability and Degradation

Benzotriazole UV stabilizers (BUVs), including 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol, are used in plastics, protective coatings, and cosmetics to protect against UV radiation. These compounds are highly resistant to biological and chemical degradation, leading to environmental accumulation. Research by Kiejza et al. (2022) focuses on the chemical oxidation of BUVs using peracetic acid combined with d-electron metal ions, aiming to address their persistence in the environment (Kiejza, Karpińska, & Kotowska, 2022).

Synthetic Applications in Organic Chemistry

The versatility of benzotriazole derivatives in synthetic organic chemistry is highlighted by their role in the preparation of reactive nucleosides. Bae and Lakshman (2007) demonstrated that O6-(benzotriazol-1-yl)inosine derivatives can be synthesized and utilized in nucleophilic substitution reactions, opening avenues for the synthesis of unusual nucleoside derivatives (Bae & Lakshman, 2007).

Catalytic Applications

Amino-benzotriazole phenol ligands have been developed for the synthesis of zinc complexes that act as efficient catalysts in the ring-opening polymerization of ε-caprolactone and β-butyrolactone. The research by Li et al. (2011) showcases the potential of these complexes in polymer science, contributing to advancements in biodegradable polymer production (Li et al., 2011).

Environmental Monitoring and Human Exposure

Zhang et al. (2011) focused on the determination of benzotriazole and benzophenone UV filters in environmental samples, such as sediment and sewage sludge. This work provides crucial insights into the distribution and impact of these compounds in the environment, highlighting the need for monitoring and evaluating human exposure risks (Zhang et al., 2011).

Antioxidant Activity Studies

The synthesis and evaluation of antioxidant activity of 2,6-diisobornylphenol derivatives, incorporating (phenylamino)methyl or (benzylamino)methyl groups, including benzotriazole derivatives, indicate potential applications in developing new antioxidant agents. Research by Buravlev et al. (2021) explores the antioxidant properties of these compounds, suggesting their use in chemical and pharmaceutical industries (Buravlev, Shevchenko, & Kutchin, 2021).

Properties

IUPAC Name

2-amino-6-(benzotriazol-2-yl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-6-9(14)13(18)12(7-8)17-15-10-4-2-3-5-11(10)16-17/h2-7,18H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIPHCOCDNRROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.